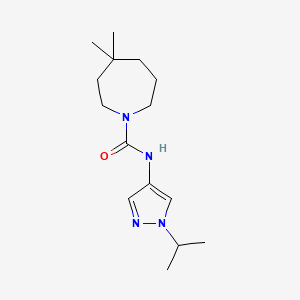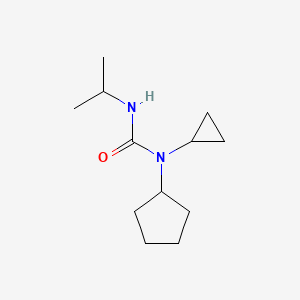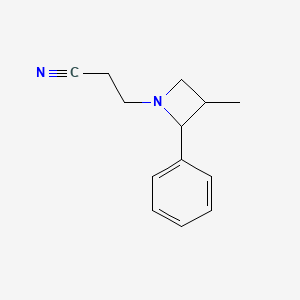
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide, also known as BFC, is a chemical compound that has been widely studied for its potential therapeutic applications. BFC is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In We will also list possible future directions for the research on BFC.
Mecanismo De Acción
The exact mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. Additionally, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to reduce the activation of microglia, immune cells in the brain that are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. Additionally, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been shown to have low toxicity and few side effects in animal studies. However, one limitation of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several possible future directions for research on N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide. One area of interest is the potential use of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more effective formulations of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide that can overcome its poor solubility. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran with cyclopentanone in the presence of sodium hydride to form 1-(2-benzofuran-2-ylmethyl)cyclopentanol. This intermediate is then converted to the corresponding carboxylic acid by oxidation with potassium permanganate. The carboxylic acid is then transformed into the corresponding amide by reaction with N-methyl-N-cyanoacetamide in the presence of triethylamine. The final product, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide, is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has also been shown to have analgesic properties, which could make it a useful treatment for chronic pain. Additionally, N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been investigated for its neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(16(20)17(12-18)8-4-5-9-17)11-14-10-13-6-2-3-7-15(13)21-14/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPZVIHISFXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2O1)C(=O)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)
